molecular formula C21H23N3O4S2 B2918629 3-(benzenesulfonyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one CAS No. 1705103-26-9

3-(benzenesulfonyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one

Cat. No.: B2918629
CAS No.: 1705103-26-9
M. Wt: 445.55
InChI Key: ZVFHFQCZFDOFIA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one ( 1705103-26-9) is a synthetic organic compound with a molecular weight of 445.56 g/mol and the molecular formula C 21 H 23 N 3 O 4 S 2 . This complex molecule features a 1,3,4-oxadiazole ring—a heterocyclic moiety recognized in medicinal chemistry as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the pharmacokinetic properties of lead compounds . The integration of this privileged scaffold with a benzenesulfonyl group and a thiophene ring within a single molecular architecture makes it a valuable chemical tool for exploratory research and development. The specific research applications for this compound are derived from its structural components. The 1,3,4-oxadiazole core is associated with a wide range of biological activities in scientific literature, including potential as a scaffold for developing anticonvulsant, antimicrobial, and anti-inflammatory agents . Researchers may employ this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening in drug discovery campaigns targeting various enzymes and receptors. Its structural complexity also makes it suitable for material science investigations, particularly in the development of organic fluorescent materials or electron-transporting components . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c25-20(9-12-30(26,27)18-6-2-1-3-7-18)24-10-4-5-16(14-24)13-19-22-21(23-28-19)17-8-11-29-15-17/h1-3,6-8,11,15-16H,4-5,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFHFQCZFDOFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of several functional groups that contribute to its biological properties:

  • Benzenesulfonyl group : Known for enhancing solubility and stability.
  • Piperidine ring : Often associated with various pharmacological effects.
  • Thiophene and oxadiazole moieties : These heterocycles have been linked to diverse biological activities, including anticancer effects.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • CaCo-2 (colon adenocarcinoma)
  • MCF-7 (breast cancer)

A study demonstrated that a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance potency against specific cancers .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) : This inhibition can lead to enhanced insulin signaling and potential antidiabetic effects.
  • Interaction with Chemokine Receptors : Compounds with similar structures have shown selective agonist properties against chemokine receptor type 4 (CXCR4), which plays a role in cancer metastasis .
  • Induction of Apoptosis : Studies suggest that certain oxadiazole derivatives induce apoptosis in cancer cells through mitochondrial pathways.

Study 1: Cytotoxicity Evaluation

In a comparative study involving various oxadiazole derivatives, the compound showed promising results against MCF-7 cells with an IC50 value significantly lower than standard chemotherapy agents like Doxorubicin. This suggests potential as a lead compound for further development in cancer therapy .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-74.0
DoxorubicinMCF-71.2

Study 2: Molecular Docking Analysis

Molecular docking studies have predicted strong interactions between the compound and various kinase targets involved in cancer progression. The binding affinity was assessed using software tools like AutoDock Vina, indicating favorable interactions at the active sites of relevant kinases such as VEGFR-2 .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₀H₂₁N₃O₃S₂* ~427.5* Benzenesulfonyl, thiophen-3-yl-oxadiazole Combines sulfonyl and thiophene for potential dual electronic effects
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one C₁₆H₁₉ClN₄O₄S 398.9 2-Chlorophenyl-oxadiazole, methylsulfonyl-piperazine Chlorine enhances lipophilicity; methylsulfonyl may reduce metabolic clearance
1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one C₂₃H₂₄FN₃O₂S 425.5 2-Fluorophenyl-oxadiazole, phenylthio Fluorine improves bioavailability; thioether may increase membrane permeability
PSN375963 C₁₇H₂₄N₄O 300.4 Butylcyclohexyl-oxadiazole, pyridine Bulky substituents may hinder binding to flat active sites

Functional Implications of Substituents

  • Sulfonyl vs.
  • Heterocyclic Variations : Replacing thiophen-3-yl (electron-rich) with chlorophenyl or fluorophenyl (electron-deficient) in could alter binding affinities to targets like serotonin receptors .
  • Piperidine vs.

Research Findings and Pharmacological Relevance

  • GPCR Targeting : Piperidine-oxadiazole hybrids are prevalent in 5-HT (serotonin) receptor ligands, such as RS100235 (a 5-HT₄ agonist) and rimonabant (a CB1 antagonist) . The target compound’s thiophene-oxadiazole unit may mimic indole or benzofuran motifs in these ligands.
  • Metabolic Stability : Sulfonyl groups, as seen in the target compound and , are resistant to oxidative metabolism compared to thioethers or alkyl chains .
  • SAR Insights : The 2-fluorophenyl group in demonstrates how halogenation can fine-tune selectivity, a strategy applicable to optimizing the target compound’s activity .

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